N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c20-19(21)7-5-11(6-8-19)16-23-15(28-24-16)10-22-17(25)13-9-12-3-1-2-4-14(12)27-18(13)26/h1-4,9,11H,5-8,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCKKWYAOACFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates an oxadiazole moiety with a chromene structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The biological activity of this compound is primarily attributed to its unique structural features, which facilitate interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A difluorocyclohexyl group , enhancing lipophilicity.
- An oxadiazole ring , known for diverse biological activities.
- A chromene backbone , which contributes to its potential pharmacological effects.
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors within biological systems. This binding can modulate various signaling pathways, leading to potential therapeutic effects such as:
- Anticancer Activity : The compound may inhibit tumor growth by targeting key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : It could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from damage in conditions like ischemic stroke.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 12.0 | |
| A549 (Lung Cancer) | 8.7 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated using a model of lipopolysaccharide (LPS)-induced inflammation. Results indicated a reduction in pro-inflammatory cytokines.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 250 | 150 | 40 |
| IL-6 | 300 | 180 | 40 |
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to this compound:
-
Study on Antimicrobial Activity :
- A related oxadiazole derivative demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacteria MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 -
Neuroprotective Study :
- A compound structurally similar to the target compound exhibited neuroprotective effects in a model of oxidative stress-induced neuronal damage, showing significant reductions in cell death.
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